molecular formula C24H30N6O B11198276 1-({3-[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine

1-({3-[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine

Cat. No.: B11198276
M. Wt: 418.5 g/mol
InChI Key: BEHSWHHNCLGQQI-UHFFFAOYSA-N
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Description

1-({3-[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine is a complex organic compound that features multiple functional groups, including piperidine, pyridine, oxadiazole, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3-[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Pyridine and Piperidine Ring Formation: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis. The piperidine ring can be introduced through reductive amination or other suitable methods.

    Coupling Reactions: The final compound is formed by coupling the oxadiazole, pyridine, and piperidine intermediates with 4-phenylpiperazine. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-({3-[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized at the piperidine or piperazine rings to form N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving its target pathways.

    Medicine: It has potential as a lead compound in the development of new drugs, particularly those targeting neurological or psychiatric disorders.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of 1-({3-[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels, depending on the biological context. The compound’s multiple functional groups allow it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A compound with similar piperazine structure but different substituents.

    6-(3-Methylpiperidin-1-yl)pyridin-3-yl derivatives: Compounds with similar pyridine and piperidine rings.

    1,2,4-Oxadiazole derivatives: Compounds featuring the oxadiazole ring but with different substituents.

Uniqueness

1-({3-[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine is unique due to its combination of multiple functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H30N6O

Molecular Weight

418.5 g/mol

IUPAC Name

3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C24H30N6O/c1-19-6-5-11-30(17-19)22-10-9-20(16-25-22)24-26-23(31-27-24)18-28-12-14-29(15-13-28)21-7-3-2-4-8-21/h2-4,7-10,16,19H,5-6,11-15,17-18H2,1H3

InChI Key

BEHSWHHNCLGQQI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=C2)C3=NOC(=N3)CN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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